molecular formula C11H14N2S B15095440 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B15095440
M. Wt: 206.31 g/mol
InChI Key: HCWDGESMKTYOLK-UHFFFAOYSA-N
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Description

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound that features a sulfanyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-methylbenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also interact with various receptors and enzymes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the sulfanyl group and the imidazole ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-14-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13)

InChI Key

HCWDGESMKTYOLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2

Origin of Product

United States

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